molecular formula C15H14N2O3 B2794620 N-(2,3-dimethylphenyl)-4-nitrobenzamide CAS No. 35709-76-3

N-(2,3-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B2794620
CAS No.: 35709-76-3
M. Wt: 270.288
InChI Key: LEHVMGBGCKQTAN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a dimethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: N-(2,3-dimethylphenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2,3-dicarboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,3-dimethylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

    N-(2,3-dimethylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2,3-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the dimethylphenyl group, which confer specific chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. The dimethylphenyl group enhances the compound’s hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-5-14(11(10)2)16-15(18)12-6-8-13(9-7-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHVMGBGCKQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35709-76-3
Record name 4-NITROBENZO-2',3'-XYLIDIDE
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